molecular formula C28H48CuN12O8 B13899929 GHK-Cu

GHK-Cu

Cat. No.: B13899929
M. Wt: 744.3 g/mol
InChI Key: RIPDSRHLQNAZOH-XTQNZXNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GHK-Cu, also known as glycyl-L-histidyl-L-lysine-copper, is a naturally occurring tripeptide that binds copper ions. It was first discovered in human plasma in the 1970s by Dr. Loren Pickart. This compound is present in various tissues and organs throughout the body and has been extensively studied for its potential therapeutic properties. This compound is known for its antioxidant, anti-inflammatory, and wound-healing effects, as well as its ability to stimulate collagen production and improve skin elasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

GHK-Cu can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The copper ion is introduced by incubating the peptide with a copper salt, such as copper(II) acetate, under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then complexed with copper ions to form this compound. This method ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

GHK-Cu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GHK-Cu, a copper peptide with the amino acid sequence glycyl-L-histidyl-L-lysine, exhibits regenerative and protective actions, particularly in human skin . It is believed that this compound's small size and ability to bind copper enables it to play a role in copper metabolism . Research indicates that this compound can up- and down-regulate a significant number of human genes, allowing scientists to connect its biological effects to its impact on gene expression .

Scientific Research Applications

Wound Healing and Skin Regeneration: this compound promotes skin remodeling, wound healing, and regeneration . It accelerates wound healing and contraction, improves the take of transplanted skin, and possesses anti-inflammatory actions . At low concentrations (1–10 nanomolar), this compound stimulates both the synthesis and breakdown of collagen and glycosaminoglycans, modulating the activity of metalloproteinases and their inhibitors, which regulates wound healing and skin remodeling processes . Studies have confirmed this compound's wound-healing activity in animals, including rabbits, rats, mice, and pigs, improving the healing of diabetic and ischemic wounds, increasing blood vessel formation, and stimulating collagen synthesis .

Anti-Inflammatory and Antioxidant Effects: this compound exhibits antioxidant and anti-inflammatory effects in vitro and in vivo . It can decrease ROS levels, increase SOD activities and total GSH levels, and decrease TNF-α and IL-6 production through the suppression of NF-κB p65 and p38 MAPK signaling . In mice, this compound protected lung tissue from induced acute lung injury (ALI) and suppressed the infiltration of inflammatory cells into the lung, increasing superoxide dismutase (SOD) activity while decreasing TNF-1 and IL-6 production through the blocking activation of NFκB’s p65 and p38 MAPK .

Anti-Aging Cosmetic Products: this compound's skin regeneration activity has led to its use in anti-aging cosmetic products . Application of this compound in nano-carriers to facial skin significantly reduced wrinkle volume . this compound can effectively prevent damage to the skin’s surface and improve skin quality .

Cancer Research: GHK was found to suppress 70% of genes involved in the development of an aggressive metastatic form of colon cancer, suggesting that GHK can regulate various biochemical pathways on a gene level and reset gene activity back to health . In vitro studies have shown that GHK can reactivate the programmed cell death system (apoptosis) and inhibit cell growth in human cancer cells . GHK induces anti-cancer expression of numerous caspase, growth regulatory, and DNA repair genes, and the combination of ascorbic acid and this compound strongly inhibited the growth of sarcoma-180 in mice .

Protection Against Oxidative Stress: Bakuchiol has been found to protect human red blood cells against oxidative hemolysis and to protect against oxidative stress-induced retinal damage . It also inhibits microsomal lipid peroxidation in a concentration-dependent manner and prevents NADH-dependent and ascorbate-induced mitochondrial lipid peroxidation .

Skin Irritation: this compound exhibits a low potential for inducing skin irritation compared to other copper compounds . Cell viability studies have shown that this compound is non-cytotoxic towards HaCaT cells, with no significant difference between the control and the this compound treated group at various concentrations and time points .

The following table summarizes the effects of this compound on gene expression, collagen production, and wrinkle parameters:

EffectDescription
Gene ExpressionUp- and down-regulates a significant number of human genes . Suppresses genes involved in metastatic colon cancer . Induces anti-cancer gene expression .
Collagen ProductionStimulates both synthesis and breakdown of collagen .
Wrinkle Volume ReductionSignificantly reduces wrinkle volume when applied in nano-carriers .
Anti-inflammatory effectsDecreases ROS levels, increases SOD activities and total GSH levels, and decreases TNF-α and IL-6 production through the suppression of NF-κB p65 and p38 MAPK signaling

Mechanism of Action

GHK-Cu exerts its effects through multiple molecular pathways. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, modulates the activity of metalloproteinases and their inhibitors, and attracts immune and endothelial cells to sites of injury. The copper ion plays a crucial role in these processes by acting as a cofactor for enzymes involved in collagen synthesis, angiogenesis, and antioxidant defense .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which GHK-Cu exerts its anti-inflammatory effects?

this compound inhibits NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokine production. Key findings include:

  • NF-κB suppression : this compound (1–10 μM) blocks LPS-induced phosphorylation of NF-κB p65 at Ser536 and nuclear translocation in RAW 264.7 macrophages .
  • MAPK modulation : It selectively inhibits p38 MAPK and JNK1/2 phosphorylation, with minimal effect on ERK1/2 .
  • Cytokine regulation : ELISA data show significant reduction in TNF-α and IL-6 secretion (e.g., 10 μM this compound reduces TNF-α by ~50% in LPS-treated cells) .
    Methodological Tip: Use Western blotting for pathway analysis and ELISA for cytokine quantification, ensuring triplicate biological replicates for statistical validity .

Q. Which experimental assays are most reliable for quantifying this compound's antioxidant activity in vitro?

  • ROS measurement : Employ DCFDA fluorescence assays to detect intracellular ROS levels (e.g., 4-hour LPS stimulation post-GHK-Cu pretreatment) .
  • SOD/GSH activity : Use commercial kits for SOD (WST-1-based absorption) and spectrophotometric methods for GSH (e.g., Ellman’s reagent) .
  • MPO activity : Quantify neutrophil infiltration via H₂O₂-dependent oxidation of o-dianisidine in lung tissue homogenates .
    Key Consideration: Normalize antioxidant enzyme activity to total protein content and include vehicle controls to account for baseline variability .

Q. What in vivo models are commonly used to study this compound's therapeutic potential in acute inflammation?

  • LPS-induced acute lung injury (ALI) :
    • Dosing : 1–10 μg/g this compound administered intraperitoneally in C57BL/6 mice, 24–72 hours pre-LPS challenge .
    • Endpoints : Histopathology (H&E staining for alveolar damage), BALF analysis (cell counts, protein leakage), and cytokine profiling .
  • Oxidative stress models : Measure lipid peroxidation (MDA assay) and antioxidant enzyme activity in tissues .
    Methodological Note: Randomize animal groups and blind scorers during histopathological assessments to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different cellular models?

Discrepancies may arise from:

  • Cell-type specificity : RAW 264.7 macrophages show robust NF-κB inhibition, but epithelial cells may respond differently due to TLR4 expression variability .
  • Dose dependency : Lower doses (1 μM) may activate repair pathways, while higher doses (10 μM) suppress inflammation; validate using dose-response curves .
  • Experimental timing : Pre-treatment vs. co-treatment with LPS alters outcomes. Pre-treatment for 18 hours is standard for cytokine studies .
    Resolution Strategy: Conduct pilot studies to optimize conditions and include positive controls (e.g., dexamethasone for anti-inflammatory benchmarks) .

Q. What methodological considerations are critical when investigating this compound's dose-dependent effects on MAPK signaling pathways?

  • Phosphorylation dynamics : Use time-course experiments (e.g., 15–60 minutes post-LPS) to capture transient MAPK activation .
  • Antibody validation : Confirm specificity of phospho-p38, JNK, and ERK antibodies using knockout cell lines or inhibitor controls .
  • Data normalization : Express phosphorylated protein levels as ratios to total protein (e.g., p-p38/p38) to account for loading differences .
    Advanced Tip: Combine Western blotting with phospho-flow cytometry for single-cell signaling heterogeneity analysis .

Q. How should multi-omics approaches be integrated to elucidate this compound's systemic effects in complex disease models?

  • Transcriptomics : RNA-seq of this compound-treated macrophages to identify downstream targets (e.g., Nrf2-mediated antioxidant genes) .
  • Proteomics : SILAC-based quantification to profile changes in inflammatory mediators (e.g., COX-2, iNOS) .
  • Metabolomics : LC-MS to track alterations in glutathione metabolism and ROS-related metabolites .
    Integration Framework: Use bioinformatics tools (e.g., IPA, STRING) to map cross-omics interactions and prioritize pathways for functional validation .

Q. Guidelines for Rigorous Research Design

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • QA/QC protocols : Include batch controls for assays, replicate experiments across independent days, and document all deviations .
  • Data transparency : Share raw data (e.g., blot images, flow cytometry files) in supplementary materials to enable reproducibility .

Properties

Molecular Formula

C28H48CuN12O8

Molecular Weight

744.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;copper

InChI

InChI=1S/2C14H24N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/t2*10-,11-;/m00./s1

InChI Key

RIPDSRHLQNAZOH-XTQNZXNBSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.[Cu]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.